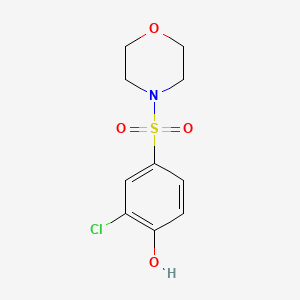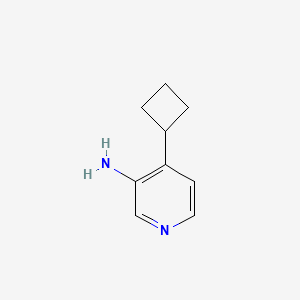
4-Cyclobutylpyridin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyclobutylpyridin-3-amine is a small molecule used in research and development . It has a chemical formula of C9H12N2 and a molecular weight of 148.21 .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring attached to a cyclobutyl group and an amine group. The exact structure can be determined using various analytical techniques such as spectroscopy .Applications De Recherche Scientifique
Synthesis and Reactivity
4-Cyclobutylpyridin-3-amine, as a chemical entity, has been a subject of interest in synthetic chemistry due to its potential utility in constructing complex molecules. A notable example is its role in the efficient synthesis of 3-aminocyclobut-2-en-1-ones, which are recognized as potent antagonists of VLA-4, a protein involved in the immune response. This synthesis involves the condensation of cyclobuta-1,3-diones with a phenylalanine-derived primary amine, showcasing the reactivity of cyclobutyl-containing compounds in facilitating the construction of cyclic structures with biological relevance (Brand et al., 2003).
Catalysis and Polymerization
Cyclobutyl moieties, such as those found in this compound, have also found applications in catalysis and polymerization processes. For instance, a diphosphinidenecyclobutene ligand, which shares structural similarities with this compound, has been used in copper-catalyzed amination reactions of aryl halides to yield secondary or tertiary amines. This process highlights the utility of cyclobutyl derivatives in facilitating bond formations under solvent-free conditions, which is crucial for green chemistry applications (Gajare et al., 2004).
Sensing and Detection
The structural framework of this compound lends itself to modifications that can enhance its sensing capabilities, particularly in the detection of heavy metals. A recent study developed an environmentally friendly synthetic protocol using bio-renewable solvents for the construction of polyfunctionalized bipyridines. These compounds, derived from similar pyridine analogs, demonstrated the ability to detect heavy metals like mercury(II), copper(II), and iron(III) ions, underscoring the potential of cyclobutylpyridin derivatives in environmental monitoring and safety applications (Tamargo et al., 2021).
Structural and Material Science
In the realm of material science, the unique structural attributes of cyclobutyl derivatives, akin to this compound, have been explored for designing novel materials. For example, the strain-release heteroatom functionalization technique utilizes strained C–C and C–N bonds for the installation of small, strained ring systems. This methodology, applicable to cyclobutyl derivatives, facilitates the incorporation of these moieties into complex architectures, offering new avenues in the development of advanced materials with tailored properties (Lopchuk et al., 2017).
Safety and Hazards
Mécanisme D'action
Target of Action
This compound is a type of pyridine, which is a basic heterocyclic organic compound . Pyridines are often used as precursors to agrochemicals and pharmaceuticals
Mode of Action
It’s known that pyridine derivatives can interact with various biological targets through hydrogen bonding, π-π stacking, and other non-covalent interactions . The specific interactions of 4-Cyclobutylpyridin-3-amine with its targets would depend on the chemical environment and the specific target molecules.
Biochemical Pathways
Pyridine derivatives are known to be involved in a wide range of biological activities, but the exact pathways and downstream effects would depend on the specific targets of the compound .
Result of Action
As a pyridine derivative, it may have a range of potential effects depending on its specific targets and the nature of its interactions with these targets .
Propriétés
IUPAC Name |
4-cyclobutylpyridin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c10-9-6-11-5-4-8(9)7-2-1-3-7/h4-7H,1-3,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDMHZVDMPNMCSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=C(C=NC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)acetamide](/img/structure/B2876565.png)

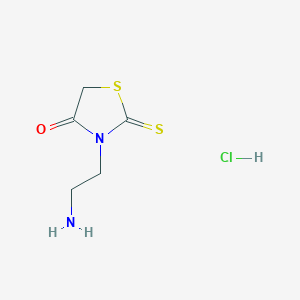
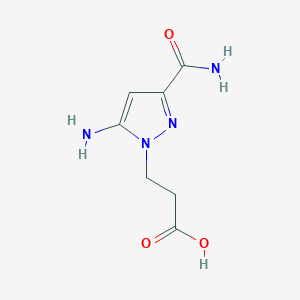
![2-{4-[1-{2-[(2-chlorobenzyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-isopropylacetamide](/img/no-structure.png)
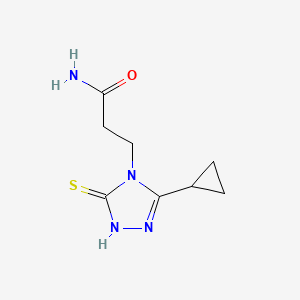
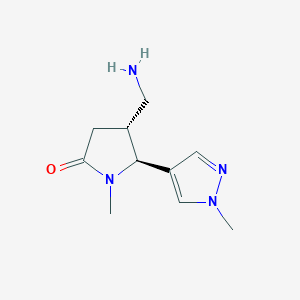
![2-[(1-Methyl-2-oxobenzo[cd]indol-6-yl)sulfonylamino]acetic acid](/img/structure/B2876576.png)

![tert-butyl N-[(3S,4R)-4-(2-fluorophenyl)pyrrolidin-3-yl]carbamate](/img/structure/B2876579.png)
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(diethylamino)ethyl)furan-2-carboxamide hydrochloride](/img/structure/B2876582.png)
![7-Methyl-5-phenyl-2-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2876583.png)

